molecular formula C9H10O3 B1366918 3-(Methoxymethoxy)benzaldehyde CAS No. 13709-05-2

3-(Methoxymethoxy)benzaldehyde

Cat. No.: B1366918
CAS No.: 13709-05-2
M. Wt: 166.17 g/mol
InChI Key: JAFJNSQISURLCX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Methoxymethoxy)benzaldehyde can be synthesized through various methods. One common method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with bromomethyl methyl ether in the presence of N,N-diisopropylethylamine and anhydrous methylene chloride under nitrogen . The reaction is carried out in an ice bath for 45 minutes, followed by the addition of aqueous sodium hydroxide. The mixture is then separated, and the organic layer is washed, dried, and concentrated to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium methoxide and other nucleophiles can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3-(Methoxymethoxy)benzoic acid.

    Reduction: Formation of 3-(Methoxymethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethoxy)benzaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Methoxymethoxy)benzaldehyde involves its interaction with various molecular targets and pathways. It can act as an aldehyde donor in enzymatic reactions, participating in redox processes and forming Schiff bases with amines. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(Methoxymethoxy)benzaldehyde is unique due to its methoxymethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

3-(methoxymethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-7-12-9-4-2-3-8(5-9)6-10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFJNSQISURLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483534
Record name 3-(Methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13709-05-2
Record name 3-(Methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

11.2 g of potassium t-butoxide were added, whilst ice-cooling and stirring, to a solution of 12.0 g of 3-hydroxybenzaldehyde in 100 ml of dimethylacetamide, and, about ten minutes later, 8.05 g of methoxymethyl chloride were added dropwise to the resulting mixture. The reaction mixture was then stirred at room temperature for 1 hour, after which it was partitioned between ethyl acetate and water. The organic layer was concentrated by distillation under reduced pressure, and the residue was purified by column chromatography through silica gel, using a 5:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 11.1 g (yield 68%) of 3-methoxymethoxybenzaldehyde as a colorless oil. 10 g of this colorless oil were dissolved in 100 ml of acetonitrile, and 18.3 g of (triphenylphosphoranyldene)acetaldehyde were added to the solution. The resulting mixture was then heated under reflux for 5 hours. At the end of this time, the solvent was removed by distillation under reduced pressure, and the residue was mixed with a mixture of ethyl acetate and hexane in a proportion of about 2:1 by volume. The mixture was stirred and the resulting precipitates were filtered off. The filtrate was concentrated by distillation under reduced pressure, and the residue was purified by column chromatography through silica gel, using a 3:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 7.16 g (yield 62%) of 3-(3-methoxymethoxyphenyl)-2-propenal as a colorless oil.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
8.05 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxybenzaldehyde (5.0 g) in acetone (120 mL), potassium carbonate (8.5 g) and methoxymethyl chloride (4.0 g) were added, followed by stirring at 50° C. for 6 hours. The reaction mixture was concentrated and water was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried and concentrated. The residue thus obtained was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to thereby give the title compound (6.0 g) having the following physical properties.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 100 g of 3-hydroxybenzaldehyde and 214 ml of N-ethyldiisopropylamine in 800 ml of dichloromethane was ice-cooled and a solution of 68.4 ml of chloromethyl methyl ether in 200 ml of dichloromethane was added dropwise. After stirring for one hour, an ice bath was removed and the mixture was continuously stirred at room temperature overnight. The reaction solution was washed in turn with an aqueous 10% sodium hydroxide solution and 10% citric acid and dried over magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was distilled off under reduced pressure to obtain 81.3 g of the desired compound as a colorless oily substance. Boiling point: 125 to 127° C./10 mmHg
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
214 mL
Type
reactant
Reaction Step Two
Quantity
68.4 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

m-Hydroxybenzaldehyde (32 g., 0.25 moles) methylene chloride (500 ml.), dimethoxymethane (100 ml., 1.13 moles), and p-toluenesulfonic acid monohydrate (250 mg.) were refluxed overnight under nitrogen using a Soxhlet extractor containing type 3A molecular sieves (150 g.). The reaction mixture was allowed to cool treated with triethylamine (2 ml.) to neutralize the acid catalyst and washed with 1N NaOH (2 × 200 ml.), water and dried (Na2SO4). Evaporation of solvent afforded a 28 g. residue, which after distillation, b.p. 92°-105° at 0.7 - 0.8 mm. gave 24.6 g. of m-methoxymethoxybenzaldehyde, (60% yield).
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

In a preferred embodiment of the invention, m-hydroxybenzaldehyde and dimethoxymethane are dissolved in methylene chloride and p-toluenesulfonic acid monohydrate is added. The mixture is refluxed overnight using a Soxhlet extractor containing type 3A molecular sieves, and the product, m-methoxymethoxybenzaldehyde, is isolated and purified by standard procedures. For example, after the reaction mixture cools, triethylamine is added to neutralize the acid catalyst and the mixture is washed with dilute sodium hydroxide solution and water, dried over sodium sulfate and evaporated. The residue is purified by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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